molecular formula C20H30O3 B13897127 12(R)-Hepe

12(R)-Hepe

Cat. No.: B13897127
M. Wt: 318.4 g/mol
InChI Key: MCRJLMXYVFDXLS-WFUNAIJMSA-N
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Description

(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid is a complex fatty acid derivative. It is a hydroxy fatty acid, which means it contains a hydroxyl group (-OH) attached to its carbon chain. This compound is a derivative of eicosapentaenoic acid, a type of omega-3 fatty acid commonly found in fish oils and known for its anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:

    Hydroxylation using Osmium Tetroxide (OsO4): This method involves the addition of OsO4 to the double bonds of eicosapentaenoic acid, followed by reduction with sodium bisulfite to yield the hydroxy derivative.

    Epoxidation followed by Hydrolysis: Eicosapentaenoic acid can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA), and the resulting epoxide can be hydrolyzed to form the hydroxy derivative.

Industrial Production Methods

Industrial production of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that introduce hydroxyl groups at specific positions on the eicosapentaenoic acid molecule.

Chemical Reactions Analysis

Types of Reactions

(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.

Major Products

    Oxidation: Formation of keto or aldehyde derivatives.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its anti-inflammatory and potential therapeutic properties in treating conditions like cardiovascular diseases and inflammatory disorders.

    Industry: Used in the production of specialized lubricants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases (COX) and lipoxygenases (LOX).

    Pathways: It modulates the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses.

Comparison with Similar Compounds

(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid can be compared with other hydroxy fatty acids and eicosanoids:

    Similar Compounds:

    Uniqueness: The specific positioning of the hydroxyl group and the pattern of double bonds in (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid confer unique biological activities and chemical reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5E,8E,10E,12R,14E,17E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3+,9-7+,11-8+,13-10+,17-14+/t19-/m1/s1

InChI Key

MCRJLMXYVFDXLS-WFUNAIJMSA-N

Isomeric SMILES

CC/C=C/C/C=C/C[C@H](/C=C/C=C/C/C=C/CCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O

Origin of Product

United States

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